molecular formula C20H20Cl2N8O5 B12781292 L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- CAS No. 151648-47-4

L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-

Cat. No.: B12781292
CAS No.: 151648-47-4
M. Wt: 523.3 g/mol
InChI Key: WTRBJWCGFNGLNY-LBPRGKRZSA-N
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Description

L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the pteridine ring: This step involves the condensation of appropriate precursors to form the pteridine ring system.

    Coupling with L-Glutamic acid: The final step involves coupling the chlorinated benzoyl derivative with L-Glutamic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different products.

    Substitution: The chlorine atoms on the benzoyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.

    Aminopterin: Another compound with structural similarities and similar biological activities.

Uniqueness

L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- is unique due to its specific substitution pattern and the presence of both pteridine and glutamic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

151648-47-4

Molecular Formula

C20H20Cl2N8O5

Molecular Weight

523.3 g/mol

IUPAC Name

(2S)-2-[[2,6-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20Cl2N8O5/c1-30(7-8-6-25-17-15(26-8)16(23)28-20(24)29-17)9-4-10(21)14(11(22)5-9)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t12-/m0/s1

InChI Key

WTRBJWCGFNGLNY-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C(=C3)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C(=C3)Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Origin of Product

United States

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